molecular formula C24H20F3NO4 B11588947 ethyl 1-(furan-2-ylmethyl)-5-hydroxy-2-methyl-6-[3-(trifluoromethyl)phenyl]-1H-indole-3-carboxylate

ethyl 1-(furan-2-ylmethyl)-5-hydroxy-2-methyl-6-[3-(trifluoromethyl)phenyl]-1H-indole-3-carboxylate

Cat. No.: B11588947
M. Wt: 443.4 g/mol
InChI Key: IJHPDBXICIFLJD-UHFFFAOYSA-N
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Description

ETHYL 1-[(FURAN-2-YL)METHYL]-5-HYDROXY-2-METHYL-6-[3-(TRIFLUOROMETHYL)PHENYL]-1H-INDOLE-3-CARBOXYLATE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure that includes a furan ring, a trifluoromethyl group, and an indole core, making it a subject of interest in various fields of scientific research.

Mechanism of Action

The mechanism of action of ETHYL 1-[(FURAN-2-YL)METHYL]-5-HYDROXY-2-METHYL-6-[3-(TRIFLUOROMETHYL)PHENYL]-1H-INDOLE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects . The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

ETHYL 1-[(FURAN-2-YL)METHYL]-5-HYDROXY-2-METHYL-6-[3-(TRIFLUOROMETHYL)PHENYL]-1H-INDOLE-3-CARBOXYLATE can be compared with other indole derivatives, such as:

The unique combination of the furan ring, trifluoromethyl group, and indole core in ETHYL 1-[(FURAN-2-YL)METHYL]-5-HYDROXY-2-METHYL-6-[3-(TRIFLUOROMETHYL)PHENYL]-1H-INDOLE-3-CARBOXYLATE distinguishes it from other similar compounds and contributes to its diverse range of applications.

Properties

Molecular Formula

C24H20F3NO4

Molecular Weight

443.4 g/mol

IUPAC Name

ethyl 1-(furan-2-ylmethyl)-5-hydroxy-2-methyl-6-[3-(trifluoromethyl)phenyl]indole-3-carboxylate

InChI

InChI=1S/C24H20F3NO4/c1-3-31-23(30)22-14(2)28(13-17-8-5-9-32-17)20-11-18(21(29)12-19(20)22)15-6-4-7-16(10-15)24(25,26)27/h4-12,29H,3,13H2,1-2H3

InChI Key

IJHPDBXICIFLJD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=CC(=C(C=C21)O)C3=CC(=CC=C3)C(F)(F)F)CC4=CC=CO4)C

Origin of Product

United States

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